
盐酸 2-氨基-2-(3-氨基苯基)丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride" is a derivative of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are a class of compounds that have been studied for their potential as beta-adrenergic blocking agents. These compounds have shown significant potency in pharmacological studies, with some exhibiting cardioselective properties when tested in animal models .
Synthesis Analysis
The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl or amidic groups. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has been described, and these compounds have been found to be more potent than propranolol, a well-known beta-blocker . Additionally, the use of 2-amino-1-phenyl-propan-1,3-diol as a chiral auxiliary in the synthesis of cis 3-Phthalimido-4-styryl-2-azetidinones indicates the versatility of similar structures in asymmetric synthesis .
Molecular Structure Analysis
The conformational analysis of related 2-amino-propan-1-ol derivatives has been conducted using X-ray diffraction analysis. The studies revealed various crystalline structures and conformations, including hydrogen-bonded chains and rings, which are significant for understanding the molecular interactions and stability of these compounds .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the aminomethylation of certain phenylpropan-1-ones followed by reduction and reaction with Grignard reagents has been used to synthesize compounds with anticonvulsive and n-cholinolytic activities . This demonstrates the potential for chemical modification of the core structure to yield pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as IR, UV, and NMR. These studies have provided insights into the composition and structure of the synthesized compounds. Additionally, some of these compounds have been evaluated for their antimicrobial and antiradical activities, although they exhibited lower biological activities compared to certain types of beta-blockers .
科学研究应用
荧光生物标记
Bruno Ivo Pelizaro 等人(2019 年)研究了类似于盐酸 2-氨基-2-(3-氨基苯基)丙醇的化合物作为生物柴油质量控制中荧光生物标记的潜力。他们检查了这些化合物在不同生物模型中的毒性,得出的结论是它们具有低急性毒性,表明在环境暴露情况下安全使用 (Pelizaro 等人,2019 年)。
缓蚀
高等人(2007 年)合成了与盐酸 2-氨基-2-(3-氨基苯基)丙醇相关的叔胺,并研究了它们作为碳钢缓蚀剂的有效性。他们发现这些化合物可以延缓铁的阳极溶解,从而充当阳极缓蚀剂 (高等人,2007 年)。
β-肾上腺素能受体阻滞剂的心脏选择性
Rzeszotarski 等人(1979 年)合成了一系列化合物,包括盐酸 2-氨基-2-(3-氨基苯基)丙醇的变体,以研究它们对 β-1 和 β-2 肾上腺素能受体的亲和力。他们的研究有助于理解 β-肾上腺素能受体阻滞剂的心脏选择性 (Rzeszotarski 等人,1979 年)。
催化和转化反应
Bernas 等人(2015 年)探索了类似于盐酸 2-氨基-2-(3-氨基苯基)丙醇的化合物在高温下的转化反应,研究了各种催化剂。这项研究提供了对这种化合物在催化和合成其他化学品中的潜在应用的见解 (Bernas 等人,2015 年)。
抗癌和抗菌剂
Doraswamy 和 Ramana(2013 年)研究了取代苯基氮杂环丁烷的合成和表征,包括盐酸 2-氨基-2-(3-氨基苯基)丙醇的衍生物,评估它们作为抗菌剂的潜力 (Doraswamy 和 Ramana,2013 年)。
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
2-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;;/h2-5,12H,6,10-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFAGMXQYJPZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

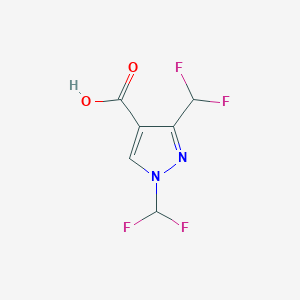
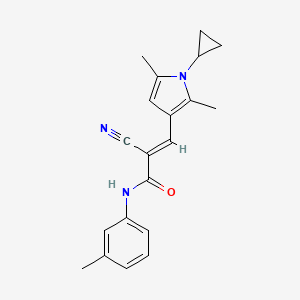
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)
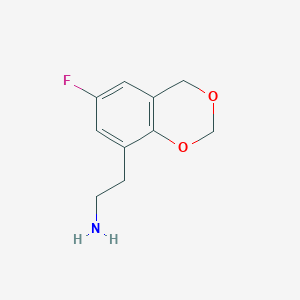

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
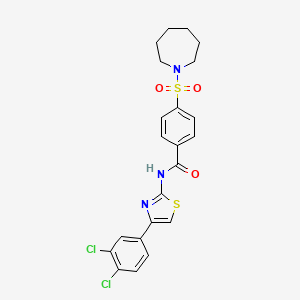
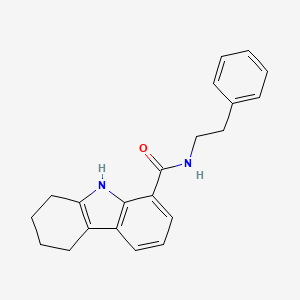
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

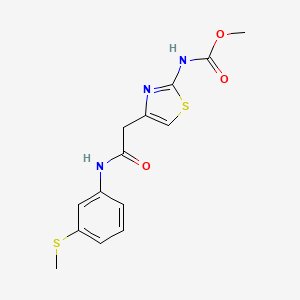
![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)